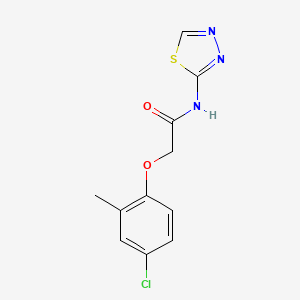
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive target for researchers interested in studying its mechanism of action and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
Research by Abbas et al. (2017) highlights the synthesis of several fused heterocyclic compounds using 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole as a starting material. These synthesized compounds include 6-(4-chlorophenyl) triazolo oxadiazole thione and 6-(4-chlorophenyl) triazolo oxadiazole amine, characterized by FTIR, H-NMR, C-NMR, and CHNS analysis (Abbas et al., 2017).
Ring-fission and Bond Cleavage Reaction
Jäger et al. (2002) investigated the reaction of N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. This study showed the formation of tertiary amine and further ring fission of the oxadiazole system under certain conditions. The structure of the products was determined through various spectroscopic methods, providing insights into the reaction mechanisms of oxadiazole derivatives (Jäger et al., 2002).
Potential Inhibitor for Monoamine Oxidase
A study by Efimova et al. (2023) synthesized 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole and tested it as a potential inhibitor of human monoamine oxidase (MAO) A and B. It demonstrated significant inhibition, suggesting its potential use in discovering therapeutic agents for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Synthesis and Antimicrobial Activity
Machado et al. (2005) reported the synthesis of various 3,5-diphenylchlorinated-1,2,4-oxadiazoles. The synthesized compounds were evaluated for their antimicrobial activity, showcasing the potential use of these compounds in developing new antimicrobial agents (Machado et al., 2005).
Structural Analysis and Properties
The study by Fun et al. (2011) focused on the structural analysis of a 1,2,4-oxadiazole derivative, revealing how the oxadiazole ring interacts with other molecular components. This analysis is crucial for understanding the molecular properties and potential applications of such compounds (Fun et al., 2011).
Antibacterial Screening of Oxadiazole Derivatives
Deshmukh et al. (2017) synthesized novel oxadiazoles containing the piperazine nucleus and screened them for antibacterial activity. Some compounds showed moderate activity, highlighting their potential in antibacterial drug development (Deshmukh et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-10-4-1-8(2-5-10)13-18-14(20-19-13)9-3-6-11(16)12(17)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHIYMKOOKTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)


![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)



![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)

